molecular formula C25H31I2N B560427 VUF11418 CAS No. 1414376-85-4

VUF11418

Cat. No.: B560427
CAS No.: 1414376-85-4
M. Wt: 599.339
InChI Key: UHSBTJDUAWBQGE-IUQUCOCYSA-M
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Description

VUF11418 is a selective, nonpeptidomimetic agonist of the C-X-C motif chemokine receptor 3 (CXCR3). This compound has been developed as a chemical tool for detailed assessment of CXCR3 activation and for studying downstream CXCR3 signaling .

Mechanism of Action

Target of Action

VUF11418, also known as 1-((1R,5S)-6,6-dimethylbicyclo [3.1.1]hept-2-en-2-yl)-N-((2’-iodobiphenyl-4-yl)methyl)-N,N-dimethylmethanaminium iodide or [(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide, primarily targets the CXCR3 receptor . The CXCR3 receptor is a G protein-coupled receptor (GPCR) that is primarily expressed on activated effector/memory T cells .

Mode of Action

This compound acts as an agonist to the CXCR3 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In the case of this compound, it binds to the CXCR3 receptor, activating it .

Biochemical Pathways

The activation of the CXCR3 receptor by this compound leads to a series of biochemical reactions that result in the migration of activated T cells . This is a key process in the body’s immune response, as these T cells play a crucial role in fighting off infections and diseases .

Result of Action

The activation of the CXCR3 receptor by this compound leads to the migration of activated T cells . This can result in an increased concentration of these cells in certain tissues, initiating inflammatory responses . This suggests that this compound could potentially be used in the treatment of diseases where the migration of T cells plays a key role.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to the CXCR3 receptor could potentially affect the efficacy of this compound . Additionally, factors such as pH and temperature could potentially influence the stability of this compound.

Preparation Methods

The synthesis of VUF11418 involves multiple steps and various synthetic strategies. . The detailed synthetic routes and reaction conditions are typically proprietary and not publicly disclosed in full detail.

Chemical Reactions Analysis

VUF11418 undergoes various chemical reactions, including:

Comparison with Similar Compounds

VUF11418 is compared with other similar compounds, such as VUF10661 and VUF16216. These compounds are also agonists of the CXCR3 receptor but differ in their efficacy and signaling properties . This compound is unique due to its nonpeptidomimetic structure and its ability to selectively activate CXCR3 with high binding affinity .

Similar Compounds

This compound stands out for its specific agonistic properties and its utility as a chemical tool in CXCR3-related research.

Properties

IUPAC Name

[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31IN.HI/c1-25(2)21-14-13-20(23(25)15-21)17-27(3,4)16-18-9-11-19(12-10-18)22-7-5-6-8-24(22)26;/h5-13,21,23H,14-17H2,1-4H3;1H/q+1;/p-1/t21-,23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSBTJDUAWBQGE-IUQUCOCYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C(C1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4I)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC=C([C@@H]1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4I)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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